(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone
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Overview
Description
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone is a useful research compound. Its molecular formula is C15H17BrN4O3S and its molecular weight is 413.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry. For instance, it has played a role in the creation of compounds like imidazo[4,5-d][1,3]diazepines, which are significant in medicinal chemistry (Woo & Lee, 1990).
- It has been involved in the formation of complex structures such as oxazepine, pyrazole, and isoxazole derivatives, showcasing its versatility in synthesizing a range of chemical structures (Adnan, Hassan, & Thamer, 2014).
Biological Activities and Applications
- Some derivatives containing the sulfonyl group, similar to our compound of interest, have shown promising biological activities. These include herbicidal and insecticidal properties, suggesting potential applications in agriculture and pest control (Wang et al., 2015).
- In another study, derivatives of imidazo[4,5- d ]pyrrolo[3,2- f ][1,3] diazepine, structurally related to the compound, were evaluated electrochemically, hinting at possible applications in materials science and engineering (Zaki et al., 2012).
Potential Applications in Material Science
- The compound's derivatives have been investigated for their utility in creating novel materials with specific properties. For instance, sulfonated poly(ether ether ketone) containing pendant groups structurally related to our compound of interest has been studied for its selectivity in direct methanol fuel cell applications, indicating its potential in energy technologies (Li et al., 2009).
Applications in Corrosion Inhibition
- Imidazole-based molecules, similar in structure to the compound , have been used as corrosion inhibitors. This points to its potential application in protecting metals and alloys in industrial settings (Costa et al., 2021).
Mechanism of Action
Target of Action
Imidazole rings are found in many biologically active molecules, including histidine, purine, and histamine . Therefore, the targets of imidazole-containing compounds can vary widely depending on the specific compound and its other functional groups.
Mode of Action
The mode of action of imidazole-containing compounds can also vary widely. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary based on their specific chemical structure. Imidazole itself is highly soluble in water and other polar solvents , which could influence the absorption and distribution of imidazole-containing compounds.
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of imidazole-containing compounds. For example, the imidazole ring has both acidic and basic properties , which could influence its interaction with targets in different pH environments.
Properties
IUPAC Name |
(2-bromophenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3S/c16-13-5-2-1-4-12(13)15(21)19-6-3-7-20(9-8-19)24(22,23)14-10-17-11-18-14/h1-2,4-5,10-11H,3,6-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDIOKHDYOUIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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